6-(2-Chlorophenyl)-3-pyridinecarbaldehyde
Description
6-(2-Chlorophenyl)-3-pyridinecarbaldehyde is a heterocyclic aromatic compound featuring a pyridine core substituted with a 2-chlorophenyl group at position 6 and a carbaldehyde group at position 3. Its molecular formula is C₁₂H₈ClNO, with a molar mass of 217.65 g/mol.
Properties
IUPAC Name |
6-(2-chlorophenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQSNAPAYMJMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with pyridine-3-carboxaldehyde under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and may be carried out in an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques like flow chemistry to enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-3-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: 6-(2-Chlorophenyl)-3-pyridinecarboxylic acid.
Reduction: 6-(2-Chlorophenyl)-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Chlorophenyl)-3-pyridinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde and its analogs:
Key Comparative Insights
Substituent Position Effects :
- The ortho -chlorophenyl substitution in the target compound may induce steric hindrance and electronic effects distinct from the para -chlorophenyl isomer (). Para-substitution often enhances symmetry and alters π-π stacking interactions, whereas ortho-substitution can reduce rotational freedom .
- In LGH00045 (), the triazolothiadiazole core replaces the pyridine ring, demonstrating that heterocycle modifications significantly impact bioactivity (e.g., enzyme inhibition) .
Functional Group Influence: The aldehyde group in the target compound and its analogs (e.g., –5) offers a reactive site for further derivatization (e.g., Schiff base formation). The trifluoromethoxy group in introduces strong electron-withdrawing and lipophilic character, which could improve metabolic stability compared to the chloro substituent .
Biological Activity :
- While the target compound lacks direct activity data, LGH00045 () highlights the importance of the 2-chlorophenyl motif in CDC25B inhibition. This suggests that similar substitution patterns in pyridine derivatives could be explored for kinase-targeted drug design .
Physicochemical Properties :
- The hydroxyethyl group in increases hydrophilicity (logP reduction), contrasting with the hydrophobic trifluoromethoxy group in . Such differences influence solubility and bioavailability .
Biological Activity
6-(2-Chlorophenyl)-3-pyridinecarbaldehyde, also known by its CAS number 898404-60-9, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde is , indicating the presence of a chlorophenyl group attached to a pyridine ring with an aldehyde functional group. Its structural features suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde |
| Molecular Formula | C11H8ClN |
| Molecular Weight | 203.64 g/mol |
| CAS Number | 898404-60-9 |
Biological Activity
Research indicates that 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones indicative of its effectiveness .
- Anticancer Potential : Preliminary investigations suggest that 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde may inhibit the proliferation of cancer cells. In vitro studies have indicated that it can induce apoptosis in certain cancer cell lines, which is a critical mechanism in cancer therapy .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting acetylcholinesterase, which is relevant for neurological disorders .
The biological effects of 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde are primarily attributed to its ability to interact with various biomolecules:
- Receptor Binding : The chlorophenyl group may facilitate binding to specific receptors, modulating their activity and leading to physiological changes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can induce oxidative stress in cells, contributing to its anticancer properties by promoting apoptosis through ROS pathways .
Case Studies
- Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde against clinical isolates of bacteria. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, indicating significant antimicrobial potential .
- Cancer Cell Line Research : In a controlled laboratory setting, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with 10 µM concentration resulted in a 40% reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
